Ethyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 419.46 g/mol. This compound is classified as a research chemical and is notable for its potential applications in medicinal chemistry, particularly in the development of antidepressants and other therapeutic agents. The compound's structure features a piperazine ring, which is a common motif in many pharmaceutical agents, and incorporates a furan-2-carboxamide moiety that may contribute to its biological activity.
The synthesis of Ethyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves several steps, utilizing various chemical reactions to construct the desired molecular framework. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds often employ methods such as:
These methods are typically conducted under controlled conditions, including specific temperature and pressure settings, to optimize yield and purity.
The molecular structure of Ethyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate can be analyzed using various computational and experimental techniques:
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
, which provides insight into its connectivity and functional groups.QNVIAVZPYGQCMU-UHFFFAOYSA-N
, which is useful for database searches and structural identification.Ethyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate may participate in several chemical reactions, including:
These reactions can be influenced by factors such as solvent choice, temperature, and concentration.
Further studies are required to confirm these mechanisms and assess their implications in therapeutic contexts.
The physical and chemical properties of Ethyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate include:
These properties are crucial for understanding how the compound behaves in biological systems and during synthesis.
Ethyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate has potential applications in several fields:
Continued research into this compound could lead to significant advancements in therapeutic strategies for mental health conditions and beyond .
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: